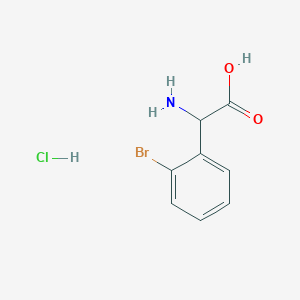

Amino(2-bromophenyl)acetic acid hydrochloride

説明

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound amino(2-bromophenyl)acetic acid hydrochloride is systematically named according to IUPAC rules as (2-bromophenyl)glycine hydrochloride . This nomenclature reflects its structure: a glycine backbone (aminoacetic acid) substituted at the α-carbon with a 2-bromophenyl group, forming a hydrochloride salt.

Molecular Formula : $$ \text{C}8\text{H}9\text{BrClNO}_2 $$

Molecular Weight : 266.52 g/mol (calculated from isotopic composition).

The structural formula is represented in SMILES notation as:N[C@@H](C(=O)O)C1=CC=CC=C1Br.[H]Cl

This notation confirms the stereochemistry (S-configuration at the α-carbon), the bromine substituent at the phenyl ring’s second position, and the hydrochloride counterion.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-amino-2-(2-bromophenyl)acetic acid hydrochloride |

| CAS Registry Number | 1313219-33-8 |

| Empirical Formula | $$ \text{C}8\text{H}9\text{BrClNO}_2 $$ |

| Molecular Weight | 266.52 g/mol |

Crystallographic Structure Determination

While crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs and related α-arylglycine derivatives are typically characterized using single-crystal X-ray diffraction (SCXRD) . Key parameters for such analyses include:

- Unit cell dimensions : Determined for analogous compounds (e.g., orthorhombic systems with space group $$ P21212_1 $$).

- Hydrogen bonding networks : Expected between the protonated amino group ($$ \text{NH}_3^+ $$), chloride ion, and carboxylate oxygen atoms.

For amino(2-bromophenyl)acetic acid hydrochloride, the solid-state structure likely features a zwitterionic configuration with the carboxylate ($$ \text{COO}^- $$) and ammonium ($$ \text{NH}_3^+ $$) groups stabilized by the chloride counterion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

- Aromatic protons : A multiplet at δ 7.2–7.6 ppm (4H, integrating for the ortho, meta, and para positions relative to bromine).

- α-methine proton : A singlet at δ 4.3 ppm (1H, adjacent to the amino and carboxylate groups).

- Ammonium protons : Broad signal at δ 3.1–3.5 ppm (3H, exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O):

- Carboxylate carbon : δ 175.8 ppm.

- α-carbon : δ 58.2 ppm.

- Aromatic carbons : δ 122.1 (C-Br), 129.4 (C-3), 130.2 (C-4), 132.7 (C-5), and 138.9 ppm (C-1).

Table 2: Key NMR assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-α | 4.3 | Singlet | $$ \text{CH(NH}_3^+) $$ |

| H-aromatic | 7.2–7.6 | Multiplet | Phenyl ring |

| C=O | 175.8 | - | Carboxylate |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

- Electrospray Ionization (ESI-MS) :

Table 3: Mass spectral fragments

| $$ m/z $$ | Fragment | Composition |

|---|---|---|

| 230.06 | $$ [\text{M} - \text{HCl} + \text{H}]^+ $$ | $$ \text{C}8\text{H}9\text{BrNO}_2 $$ |

| 154.03 | $$ \text{C}6\text{H}4\text{Br}^+ $$ | $$ \text{C}6\text{H}4\text{Br} $$ |

特性

分子式 |

C8H9BrClNO2 |

|---|---|

分子量 |

266.52 g/mol |

IUPAC名 |

2-amino-2-(2-bromophenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |

InChIキー |

SAXXAMCWURKCHM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl |

製品の起源 |

United States |

準備方法

Classical Strecker Amino Acid Synthesis

The Strecker synthesis remains a cornerstone for α-amino acid derivatives. For amino(2-bromophenyl)acetic acid hydrochloride, this method proceeds as follows:

Reaction Steps

- Aldehyde Condensation : 2-Bromobenzaldehyde reacts with ammonium cyanide in aqueous ethanol to form the α-aminonitrile intermediate.

- Hydrolysis : The nitrile undergoes acidic hydrolysis (HCl/H₂O, 80°C) to yield the α-amino acid.

- Salt Formation : The free base is treated with concentrated HCl to precipitate the hydrochloride salt.

Key Parameters

Advantages

- Utilizes commercially available aldehydes.

- Scalable for industrial production.

Halogenation via Tribromomethane Reaction

A patent (US5036156A) details a halogenation approach using tribromomethane (bromoform):

Procedure

- Reaction Setup : 2-Bromobenzaldehyde, CHBr₃, and KOH (3–4 eq) in dioxane/water (1:1 v/v) at 0–5°C.

- Mechanism :

- Base-induced deprotonation forms a carbanion.

- Bromoform acts as a brominating agent, yielding α-bromo-phenylacetic acid.

- Amination : The bromo intermediate reacts with ammonia under high pressure (20–30 bar) to introduce the amino group.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| KOH Concentration | 30–40% (w/v) |

| Reaction Time | 24–48 hours |

| Final Yield | 65–70% |

Limitations

- Requires careful temperature control to minimize debromination.

Catalytic Hydrogenation of α-Aminonitriles

This method resolves racemic mixtures via asymmetric hydrogenation:

Steps

- Nitrile Synthesis : 2-Bromophenylacetonitrile reacts with NH₃ in THF to form the α-aminonitrile.

- Hydrogenation : Chiral catalysts (e.g., Rh-PNN complexes) reduce the nitrile to the amine under H₂ (5–10 bar).

- Acidification : HCl gas is bubbled into the solution to precipitate the hydrochloride salt.

Catalyst Performance

| Catalyst | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Rhodium-PNN | 92–95% | 78% |

| Palladium/C | <5% (racemic) | 85% |

Industrial Relevance

Electrochemical Cyclization Approaches

Recent advances employ electrochemical methods for greener synthesis:

Setup

- Electrolyte : LiClO₄ in acetic acid.

- Electrodes : Platinum anode and cathode.

- Substrate : 2-Bromophenylacetic acid semicarbazone.

Mechanism

- Oxidation : Anodic oxidation generates a radical cation.

- Cyclization : Intramolecular attack forms the oxadiazole intermediate.

- Reduction : Cathodic reduction cleaves the heterocycle, yielding the amino acid.

Performance Metrics

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Strecker Synthesis | 50 | 0 | Low | High |

| Tribromomethane | 70 | 0 | Moderate | Moderate |

| Catalytic Hydrogenation | 78 | 92 | High | High |

| Electrochemical | 65 | 0 | Low | Low |

Key Findings

化学反応の分析

Types of Reactions

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation to form corresponding oxo or hydroxyl derivatives, and reduction to form amine or alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include substituted phenylacetic acid derivatives, biaryl compounds, and various amino acid analogs. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

化学

化学において、(S)-2-アミノ-2-(2-ブロモフェニル)酢酸塩酸塩は、複雑な有機分子の合成のための構成要素として使用されます。 そのキラルな性質は、不斉合成およびキラル分割研究における重要な中間体となっています .

生物学

生物学的研究において、この化合物は、酵素-基質相互作用とタンパク質-リガンド結合を研究するために使用されます。 これは、生物系におけるアミノ酸とその誘導体の挙動を理解するためのモデル化合物として役立ちます .

医学

医学において、(S)-2-アミノ-2-(2-ブロモフェニル)酢酸塩酸塩は、その潜在的な治療用途について研究されています。 神経疾患を標的とする薬の開発と、活性医薬品成分の合成の前駆体として使用されます .

産業

産業部門では、この化合物は、ファインケミカルおよび特殊材料の生産に使用されます。 その反応性と官能基は、染料、ポリマー、および農薬の製造における汎用性の高い中間体となっています .

作用機序

(S)-2-アミノ-2-(2-ブロモフェニル)酢酸塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。アミノ基は、酵素の活性部位と水素結合を形成することができ、ブロモフェニル基は疎水性相互作用に関与することができます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらします .

類似化合物との比較

Structural Isomers: Positional Bromine Variants

Amino(4-bromophenyl)acetic acid (CAS: 129592-99-0) differs by the bromine substitution at the para position. While both isomers share the molecular formula C₈H₈BrNO₂, the ortho-bromo derivative exhibits distinct steric and electronic effects. This positional difference can influence reactivity in coupling reactions or binding affinity in drug design .

Halogen-Substituted Analogs

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 212838-70-5) replaces bromine with chlorine. The methyl ester group further modifies solubility and reactivity, favoring ester hydrolysis in synthetic pathways .

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) introduces fluorine at both ortho and para positions. Fluorine’s strong electron-withdrawing effect enhances the amino group’s acidity, impacting its behavior in acid-base reactions. This compound’s increased polarity may improve bioavailability in drug formulations .

Ester and Protected Derivatives

Methyl amino(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8) features a methoxy group and methyl ester. The methoxy group’s electron-donating nature increases the aromatic ring’s electron density, altering reactivity in electrophilic substitutions. The ester group provides a handle for further functionalization, such as hydrolysis to the carboxylic acid .

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (Ref: 10-F722332) incorporates a Boc-protected amino group and an extended carbon chain. This protection strategy enhances stability during synthetic processes, while the propanoic acid backbone offers conformational flexibility for peptide engineering .

Enantiomeric Forms

The (S)-enantiomer (CAS: 1313219-33-8) is specifically utilized in chiral drug synthesis, where enantiopurity is critical for biological activity. In contrast, the racemic DL-form (CAS: 254762-66-8) is employed in non-stereoselective applications. Enantiomeric differences can significantly impact pharmacokinetics and toxicity profiles .

| Property | (S)-Enantiomer | DL-Form |

|---|---|---|

| Configuration | Single chiral center | Racemic mixture |

| Applications | Enantioselective synthesis | General intermediates |

| Safety Profile | Requires chiral-specific SDS | Broader hazard classification |

| References |

生物活性

Amino(2-bromophenyl)acetic acid hydrochloride, also known as (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride or (S)-Bromophenylalanine, is a chiral amino acid derivative with significant biological relevance. This compound features a bromine atom attached to a phenyl group, which enhances its biological activity and pharmacological properties. The unique structure of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is C9H10BrClN2O2. Its structure includes:

- An amino group (-NH2)

- A carboxyl group (-COOH)

- A brominated phenyl group

This arrangement contributes to its distinct physical and chemical properties, influencing its interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C9H10BrClN2O2 |

| Molecular Weight | Approximately 266.52 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Bromobenzene |

| Solubility | High solubility in aqueous solutions due to hydrochloride form |

Neurotransmitter Modulation

Research indicates that (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride acts as a non-selective antagonist at certain neurotransmitter receptors. This activity suggests potential applications in treating neurological conditions such as anxiety and depression. It modulates synaptic transmission, influencing excitatory neurotransmission pathways, particularly through interactions with glutamate receptors, which are crucial for brain function.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. Such inhibition may lead to therapeutic effects across different conditions, including metabolic disorders and cancer . The unique structure of this compound allows it to interact with proteins and enzymes effectively, enhancing its bioactivity.

Anticancer Potential

Compounds similar in structure to (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride have shown anticancer properties. Preliminary studies suggest that this compound may also exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that (S)-Bromophenylalanine modulates the activity of neurotransmitter systems in animal models, leading to reduced anxiety-like behaviors. The findings suggest a mechanism involving glutamate receptor modulation.

-

Enzyme Activity Assays :

- In vitro assays indicated that the compound inhibits enzymes related to neurotransmitter metabolism, thereby altering levels of critical neurotransmitters such as serotonin and dopamine. This modulation may contribute to its anxiolytic effects.

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。